4-(5-Phenyl-2H-[1,2,4]triazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(5-Phenyl-2H-[1,2,4]triazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyl-2H-[1,2,4]triazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and reagents such as hydrazine hydrate . The mixture is usually refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(5-Phenyl-2H-[1,2,4]triazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, glacial acetic acid, and various catalysts . Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(5-Phenyl-2H-[1,2,4]triazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-(5-Phenyl-2H-[1,2,4]triazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The triazole ring can bind to metal ions and enzymes, affecting their activity . For example, in aromatase inhibitors, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of the enzyme, inhibiting its function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
Imidazole: Structurally similar to triazoles, imidazoles also have a wide range of applications in medicinal chemistry.
Uniqueness
4-(5-Phenyl-2H-[1,2,4]triazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-11-9-14(10-12-22)16-19-15(20-21-16)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDYHQNDCFTMHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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